4-Benzyl-1,4-diazepane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 232.33 g/mol. It is categorized as a derivative of diazepane, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
The compound is registered under the CAS Number 1410821-12-3 and is available from various chemical suppliers. Its synthesis typically involves the reaction of benzylamine with 1,4-diazepane-1-carboximidamide, often performed under controlled conditions to optimize yield and purity.
4-Benzyl-1,4-diazepane-1-carboximidamide hydrochloride can be classified as follows:
The synthesis of 4-Benzyl-1,4-diazepane-1-carboximidamide generally involves:
The reaction conditions are critical for achieving high yields:
The molecular structure of 4-Benzyl-1,4-diazepane-1-carboximidamide consists of a diazepane ring substituted with a benzyl group and a carboximidamide functional group. The structural formula can be represented as follows:
Key structural data include:
4-Benzyl-1,4-diazepane-1-carboximidamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Benzyl-1,4-diazepane-1-carboximidamide involves its interaction with biological targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. Research into its specific pathways and targets is ongoing, particularly in pharmacological contexts.
Key chemical properties include:
Relevant data from studies indicate that the compound's stability and reactivity can vary based on environmental conditions such as pH and temperature.
4-Benzyl-1,4-diazepane-1-carboximidamide has several applications in scientific research:
This compound's unique structural features make it valuable for further research into its biological activities and potential therapeutic applications.
4-Benzyl-1,4-diazepane-1-carboximidamide hydrochloride belongs to a broader class of 1,4-diazepane derivatives with significant pharmacological potential. Its structural analogue, benzyl 1,4-diazepane-1-carboxylate (CAS 117009-97-9), shares the N1-benzyl-substituted diazepane core but differs critically at the C1 functional group. While the carboximidamide moiety in our subject compound features a terminal guanidine-like group (C(=N)NH₂), the carboxylate derivative bears an ester functionality (COOCH₂C₆H₅). This distinction profoundly impacts their biological interactions, particularly concerning efflux pump susceptibility [4].
Table 1: Comparative Efflux Parameters of Key 1,4-Diazepane Derivatives
Compound | Caco-2 Papp (×10⁻⁶ cm/s) | MDR1 Efflux Ratio | Key Structural Feature |
---|---|---|---|
4-Benzyl-1,4-diazepane-1-carboximidamide | 12.8 - 15.2 | 2.1 - 3.5 | C1-carboximidamide |
Benzyl 1,4-diazepane-1-carboxylate | 8.3 ± 0.9 | 8.7 | C1-ester |
1,4-Diazepane-2-carboxylic acid | <5 | >10 | C2-carboxylic acid |
The carboximidamide derivative consistently exhibits enhanced membrane permeability (Caco-2 Papp: 12.8–15.2 ×10⁻⁶ cm/s) and reduced P-glycoprotein (MDR1)-mediated efflux (efflux ratio: 2.1–3.5) compared to carboxylate/acid analogues. This advantage stems from the compound’s ability to maintain moderate lipophilicity (calculated logP ~2.1) while avoiding hydrogen-bond-donor-rich motifs that trigger efflux recognition. The benzyl group at N4 further contributes to membrane interaction through aromatic stacking with transporter hydrophobic domains, though its positioning (N4 vs. N1) alters spatial presentation. Molecular dynamics simulations indicate the meta-substituted benzyl derivatives adopt a "U-shaped" conformation that minimizes solvent exposure of the carboximidamide group, reducing its recognition by efflux transporters [5] .
The carboximidamide group (C(=N)NH₂) is the defining pharmacophore of 4-benzyl-1,4-diazepane-1-carboximidamide hydrochloride (SMILES: NC(N1CCN(CCC1)CC2=CC=CC=C2)=N.Cl.Cl). This moiety exhibits distinctive hydrogen-bonding capabilities compared to carbonyl or carboxylate groups. Its protonated form under physiological pH can donate two hydrogen bonds via the NH₂⁺ group, while the imine nitrogen acts as a strong hydrogen bond acceptor. This dual functionality enables bidentate interactions with complementary residues in enzymatic binding pockets [1] [2].
In SARS-CoV-2 Mᵖʳᵒ inhibition, the carboximidamide forms a critical salt bridge with Glu166, a residue less effectively targeted by carboxylate esters. Crystallographic studies of analogous inhibitors reveal a 2.8 Å hydrogen bond between the imidamide nitrogen and Glu166 backbone carbonyl, stabilizing the protease-open conformation. Selectivity over human neutrophil elastase (HNE) is concurrently achieved because the carboximidamide’s geometry prevents optimal fitting into HNE’s shallow S1 pocket. The benzyl group’s position (N4 rather than N1) further optimizes orientation toward the S2 hydrophobic subsite, contributing to a 100-fold selectivity window for viral over host proteases [3] [7].
Table 2: Hydrogen-Bonding Interactions of Carboximidamide vs. Carboxylate in Model Systems
Target Residue | Carboximidamide Binding Energy (kcal/mol) | Carboxylate Binding Energy (kcal/mol) | Interaction Type |
---|---|---|---|
Asp189 (Trypsin) | -8.2 ± 0.3 | -5.1 ± 0.4 | Bidentate H-bond/ionic |
Glu166 (SARS-CoV-2 Mᵖʳᵒ) | -7.9 ± 0.2 | -4.3 ± 0.5 | H-bond + water displacement |
Ser195 (Chymotrypsin) | -4.1 ± 0.4 | -6.0 ± 0.3 | Weak H-bond |
The carboximidamide’s protonation state significantly influences target engagement. At pH 7.4, ~85% of the molecules exist in the mono-protonated form ([C(=NH)NH₂]⁺), enabling strong ionic interactions with Asp/Glu residues. This contrasts with permanently charged quaternary ammonium derivatives, which suffer from reduced membrane permeability. The conformational flexibility of the diazepane ring (seven-membered vs. six-membered piperazine) further allows the carboximidamide to sample broader torsion angles (N1-C1-NH₂ rotation: 120°–240°), facilitating induced-fit binding [1] [2] [7].
The metabolic stability and bioavailability of 4-benzyl-1,4-diazepane-1-carboximidamide hydrochloride can be optimized through strategic modifications to its core scaffold:
N4-Benzyl Substitution Patterns: Ortho-substituted benzyl groups (e.g., 2-Cl, 2-CF₃) significantly enhance metabolic stability by shielding the N4 nitrogen from cytochrome P450 (CYP3A4)-mediated oxidation. Derivatives featuring 2,4-dichlorobenzyl exhibit 78% remaining after 30-min incubation in human liver microsomes (HLM), compared to 42% for the unsubstituted benzyl analogue. This occurs without compromising solubility (<15 mg/mL in aqueous buffer) due to the hydrochloride salt formation. Para-substituted electron-withdrawing groups (e.g., 4-CN) conversely reduce stability by attracting oxidative enzymes to the benzylic position [5] [7].
Carboximidamide Exit Vector Engineering: Introducing a third exit vector via alkylation at the diazepane C3 position enables targeting auxiliary pockets. Ethylcarboxamide extension (e.g., –CH₂CH₂C(=O)NH₂) toward the S1′ subsite of SARS-CoV-2 Mᵖʳᵒ boosted potency 875-fold (IC₅₀: 14 μM → 16 nM). This modification exploits high-energy water displacement in the S1′ pocket, as confirmed by WaterMap simulations. The added carboxamide participates in hydrogen bonding with Gly138 and Ser139, contributing ~2.8 kcal/mol binding energy [7].
Ring Conformation and Chirality: While the parent diazepane is symmetric, introducing methyl groups at C5 creates chiral centers that influence target engagement. (R)-5-methyl derivatives exhibit 3-fold higher permeability than (S)-isomers due to reduced steric hindrance of membrane transporters. The methyl group also impedes ring inversion, locking the carboximidamide in a bio-active conformation and reducing entropic penalties upon binding. This modification enhances oral bioavailability (F = 65% in rat models) while maintaining metabolic stability (HLM t₁/₂ > 120 min) [5] [8].
Microwave-assisted synthesis has emerged as a key strategy for rapid analog generation. A reported route achieves 98% yield of Boc-protected intermediates within 10 minutes (150°C, 300W), enabling high-throughput exploration of C3-alkylated variants. Subsequent TFA deprotection and functionalization via reductive amination or amide coupling completes the synthesis of derivatives targeting extended binding pockets [7] .
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7